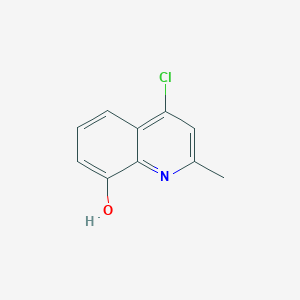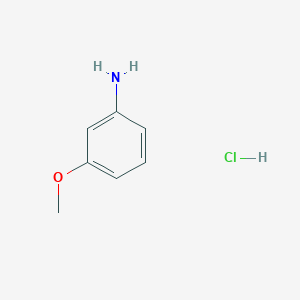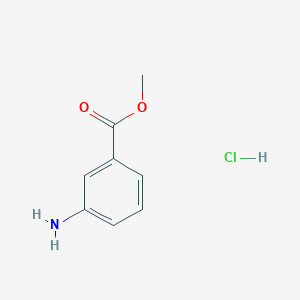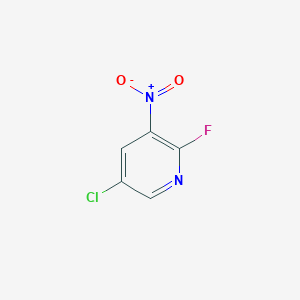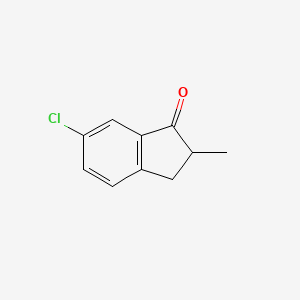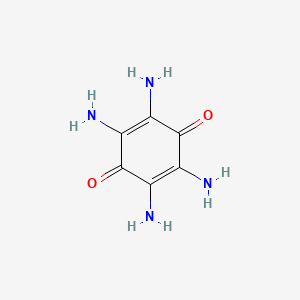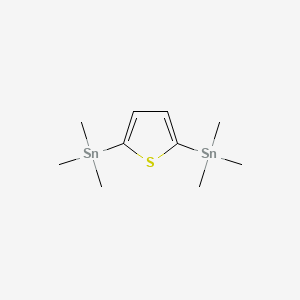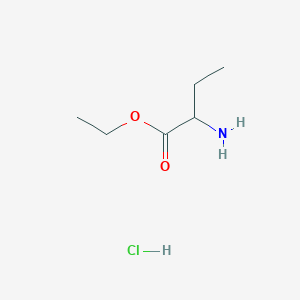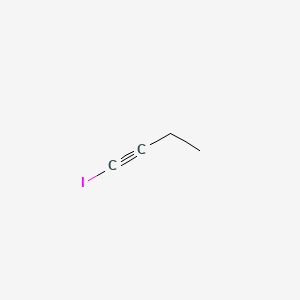
4-Chlorobutan-1-amine
Übersicht
Beschreibung
4-Chlorobutan-1-amine is an organic compound with the molecular formula C₄H₁₀ClN. It is a primary amine where the amino group is attached to the fourth carbon of a butane chain, with a chlorine atom attached to the first carbon. This compound is known for its utility in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Chlorobutan-1-amine can be synthesized through several methods. One common method involves the nucleophilic substitution reaction of 4-chlorobutanol with ammonia or an amine. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, this compound is often produced by the reaction of 1,4-dichlorobutane with ammonia. This process is conducted at elevated temperatures and pressures to achieve high yields. The reaction is typically catalyzed by a base such as sodium hydroxide .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chlorobutan-1-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form 4-hydroxybutan-1-amine.
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form butylamine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium on carbon is a common method.
Major Products
4-Hydroxybutan-1-amine: Formed through nucleophilic substitution.
Nitrobutane Derivatives: Formed through oxidation.
Butylamine: Formed through reduction
Wissenschaftliche Forschungsanwendungen
4-Chlorobutan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 4-Chlorobutan-1-amine involves its ability to act as a nucleophile due to the presence of the amino group. This allows it to participate in various substitution reactions, where it can replace other groups in a molecule. The chlorine atom also makes it a good leaving group, facilitating these reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromobutan-1-amine: Similar structure but with a bromine atom instead of chlorine.
4-Iodobutan-1-amine: Similar structure but with an iodine atom instead of chlorine.
Butan-1-amine: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.
Uniqueness
4-Chlorobutan-1-amine is unique due to the presence of the chlorine atom, which makes it more reactive in nucleophilic substitution reactions compared to its non-halogenated counterpart, butan-1-amine. The chlorine atom also influences the compound’s physical properties, such as its boiling point and solubility .
Eigenschaften
IUPAC Name |
4-chlorobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClN/c5-3-1-2-4-6/h1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOOQMSPHMFXJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507284 | |
| Record name | 4-Chlorobutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42330-95-0 | |
| Record name | 4-Chlorobutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



